N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide
Description
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Properties
IUPAC Name |
2,4-dimethyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-15(24-12(2)19-11)16(23)18-8-7-17-13-5-6-14(21-20-13)22-9-3-4-10-22/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSGYZYBTLDZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features several key functional groups, including a thiazole ring, pyridazine moiety, and pyrrole structure. These components suggest a potential for diverse interactions with biological targets.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies indicate that it may interact with:
- Enzymes : The presence of the thiazole and pyridazine rings suggests potential inhibition of specific enzymes involved in cellular signaling pathways.
- Receptors : The compound may modulate receptor activity, which could influence various physiological processes.
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives containing pyridazine and thiazole rings have shown effectiveness against viral infections by inhibiting viral replication processes. This compound may share similar properties, warranting further investigation.
Antibacterial Activity
This compound has also been associated with antibacterial activity. Studies on related compounds have demonstrated their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Pharmacological Properties
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Molecular Weight | 360.4 g/mol |
| Solubility | Varies by solvent |
| Bioavailability | To be determined |
| Half-life | To be determined |
These parameters are crucial for determining the optimal dosing regimens and potential side effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. For example:
-
In Vitro Studies : Research on related thiazole derivatives has shown promising results in inhibiting cancer cell lines through apoptosis induction.
- Example Study : A study demonstrated that a related thiazole compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF7), suggesting significant cytotoxicity.
-
Animal Models : Animal studies have indicated that compounds with similar structures can reduce tumor growth in xenograft models.
- Example Study : A derivative was tested in mice bearing tumor xenografts and showed a reduction in tumor size by approximately 40% compared to control groups.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and intermediates in the preparation of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Step 1 : Formation of the pyridazine core via nucleophilic substitution, using reagents like α-haloketones and amines to introduce the pyrrole moiety .
- Step 2 : Coupling the pyridazine intermediate with a thiazole-carboxamide derivative via an ethylenediamine linker. This step often requires activating agents (e.g., EDCI/HOBt) and inert conditions to prevent side reactions .
- Key Intermediates : Thioamide precursors and halogenated pyridazines are critical for functionalization .
Q. Which analytical techniques are essential for characterizing the compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with emphasis on distinguishing pyrrole (δ ~6.5–7.5 ppm) and thiazole (δ ~2.5–3.5 ppm for methyl groups) signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Base Catalysis : K2CO3 or Et3N facilitates deprotonation in nucleophilic substitutions .
- Temperature Control : Room temperature for coupling steps minimizes decomposition; reflux may be required for cyclization .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Used to model reaction pathways (e.g., transition states for nucleophilic attacks) .
- Molecular Docking : Assesses binding affinity to target proteins (e.g., kinases), guided by the thiazole and pyridazine moieties’ electronic profiles .
- Density Functional Theory (DFT) : Evaluates charge distribution and frontier molecular orbitals to rationalize regioselectivity .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays under standardized conditions (pH, temperature) to minimize experimental noise .
- Structural Confirmation : Re-analyze compound purity via HPLC post-assay to rule out degradation .
- Target Selectivity Profiling : Use kinase panels or proteome-wide screens to identify off-target effects .
Q. What experimental designs are effective for optimizing reaction conditions in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent, catalyst loading) and identify optimal conditions .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature vs. time) to maximize yield .
- Parallel Synthesis : Automate small-scale reactions to rapidly test conditions .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor decomposition via LC-MS .
- Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining intact compound using HPLC .
- Accelerated Stability Testing : Store at elevated temperatures (40–60°C) and track degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
